2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE is a complex organic compound that features a unique imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE typically involves multistep reactions starting from readily available precursors. The key steps often include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions, intramolecular cyclizations, or tandem reactions involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations.
Morpholine attachment: The final step involves the nucleophilic substitution reaction where morpholine is introduced to the sulfonylated intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine scaffold is known to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets . The sulfonyl and morpholine groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Imidazo[1,2-a]pyridines: These are closely related and often used interchangeably in medicinal chemistry.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives are also explored for their therapeutic potential.
Uniqueness
4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE stands out due to its unique combination of the imidazo[1,2-a]pyridine core with sulfonyl and morpholine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C18H19N3O3S/c1-14-5-6-15(16-13-20-7-3-2-4-18(20)19-16)12-17(14)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
NXDZJHRUUOWYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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